5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide
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Overview
Description
5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom, a methoxypropyl group, and a methylthiophene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated thiophene with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.
Alkylation: The final step involves the alkylation of the sulfonamide with 3-methoxypropyl bromide in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4); usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamide derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-methoxypropyl)-2-pyridinamine
- 5-bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine
- 5-bromo-N-(3-methoxypropyl)pyrimidin-2-amine
Uniqueness
5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide is unique due to its combination of a bromine atom, a methoxypropyl group, and a methylthiophene ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14BrNO3S2 |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide |
InChI |
InChI=1S/C9H14BrNO3S2/c1-7-8(6-9(10)15-7)16(12,13)11-4-3-5-14-2/h6,11H,3-5H2,1-2H3 |
InChI Key |
UJQIEMSJUMMHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Br)S(=O)(=O)NCCCOC |
Origin of Product |
United States |
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